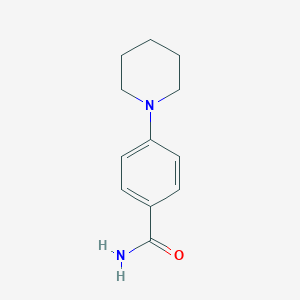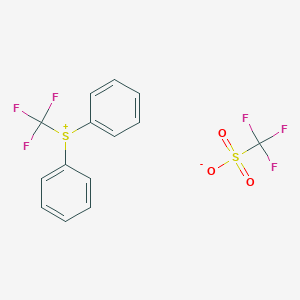
Diphenyl(trifluoromethyl)sulfonium trifluoromethanesulfonate
Overview
Description
Diphenyl(trifluoromethyl)sulfonium trifluoromethanesulfonate is a useful research compound. Its molecular formula is C14H10F6O3S2 and its molecular weight is 404.4 g/mol. The purity is usually 95%.
The exact mass of the compound Diphenyl(trifluoromethyl)sulfoniumtrifluoromethanesulfonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Diphenyl(trifluoromethyl)sulfoniumtrifluoromethanesulfonate is a type of heterocyclic compound It’s known to be used in various chemical and biological experimental processes .
Mode of Action
It has been designed to chelate the detrimental defects of perovskite films using a cost-effective post-treatment method .
Result of Action
It’s known to be used in various chemical and biological experimental processes .
Action Environment
It’s known to be stored under inert gas (nitrogen or argon) at 2-8°c .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diphenyl(trifluoromethyl)sulfonium trifluoromethanesulfonate can be synthesized through a two-step process involving the reaction of diphenyl sulfide with trifluoromethanesulfonic anhydride, followed by oxidation with m-chloroperbenzoic acid . The reaction conditions typically involve the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production of diphenyl(trifluoromethyl)sulfoniumtrifluoromethanesulfonate involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
Diphenyl(trifluoromethyl)sulfonium trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: It acts as a trifluoromethylating agent in nucleophilic substitution reactions.
Oxidation Reactions: It can be oxidized to form sulfoxides and sulfones.
Common Reagents and Conditions
Common reagents used in reactions with diphenyl(trifluoromethyl)sulfoniumtrifluoromethanesulfonate include triflic anhydride, m-chloroperbenzoic acid, and various bases such as sodium hydride and potassium carbonate . The reactions are typically carried out under inert gas conditions to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving diphenyl(trifluoromethyl)sulfoniumtrifluoromethanesulfonate include trifluoromethylated compounds, sulfoxides, and sulfones .
Scientific Research Applications
Diphenyl(trifluoromethyl)sulfonium trifluoromethanesulfonate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- Diphenylsulfonium triflate
- Trifluoromethylsulfonium triflate
- Phenyl trifluoromethyl sulfoxide
Uniqueness
Diphenyl(trifluoromethyl)sulfonium trifluoromethanesulfonate is unique due to its ability to act as a trifluoromethylating agent and its stability under standard conditions. It offers higher reactivity and selectivity in introducing trifluoromethyl groups compared to similar compounds .
Properties
IUPAC Name |
diphenyl(trifluoromethyl)sulfanium;trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3S.CHF3O3S/c14-13(15,16)17(11-7-3-1-4-8-11)12-9-5-2-6-10-12;2-1(3,4)8(5,6)7/h1-10H;(H,5,6,7)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHEBUXDOUNWVNZ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F6O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60593403 | |
| Record name | Diphenyl(trifluoromethyl)sulfanium trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60593403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147531-11-1 | |
| Record name | Diphenyl(trifluoromethyl)sulfanium trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60593403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 147531-11-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
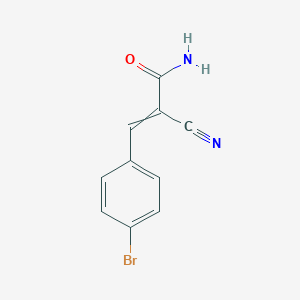
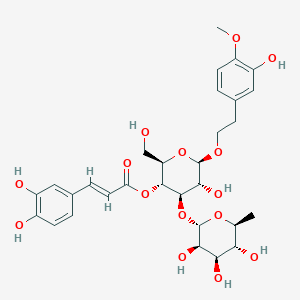
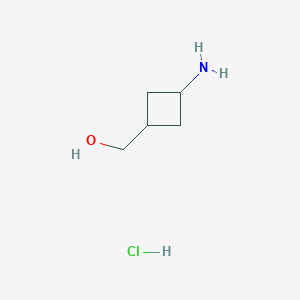

![7-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B173845.png)
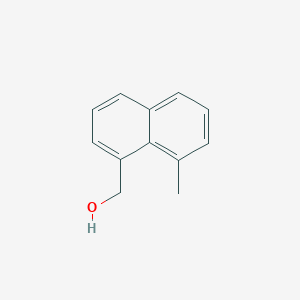



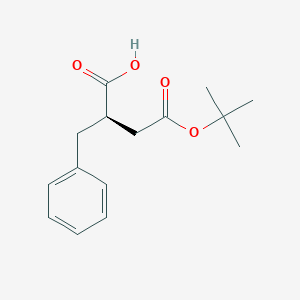
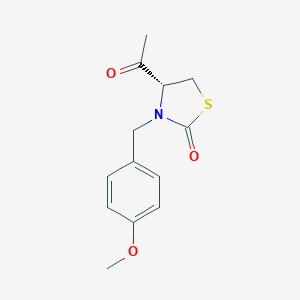
![Glycine, N-[(1,1-dimethylethoxy)carbonyl]-, 1-methylethyl ester (9CI)](/img/structure/B173865.png)

